molecular formula C8H4Cl2O6 B14357036 3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid CAS No. 93236-57-8

3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid

Cat. No.: B14357036
CAS No.: 93236-57-8
M. Wt: 267.02 g/mol
InChI Key: GTMLDCUXYJOODH-UHFFFAOYSA-N
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Description

3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid is an organic compound with a benzene ring substituted with two chlorine atoms, two hydroxyl groups, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid typically involves the chlorination of 4,5-dihydroxybenzene-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dihydroxybenzene derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The chlorine atoms can participate in halogen bonding, further modulating the compound’s interactions with biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3,4-dihydroxybenzene-1,2-dicarboxylic acid
  • 3,6-Dichloro-4,5-dimethoxybenzene-1,2-dicarboxylic acid
  • 3,6-Dibromo-4,5-dihydroxybenzene-1,2-dicarboxylic acid

Uniqueness

3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. The presence of both electron-withdrawing chlorine atoms and electron-donating hydroxyl groups creates a unique electronic environment, making this compound distinct from its analogs.

Properties

CAS No.

93236-57-8

Molecular Formula

C8H4Cl2O6

Molecular Weight

267.02 g/mol

IUPAC Name

3,6-dichloro-4,5-dihydroxyphthalic acid

InChI

InChI=1S/C8H4Cl2O6/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h11-12H,(H,13,14)(H,15,16)

InChI Key

GTMLDCUXYJOODH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)O)O)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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